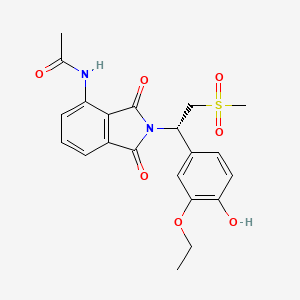

O-Déméthyl aprémilaste

Vue d'ensemble

Description

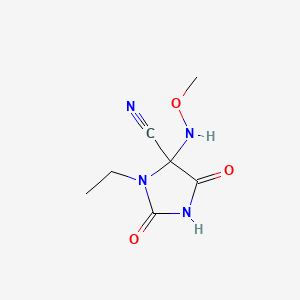

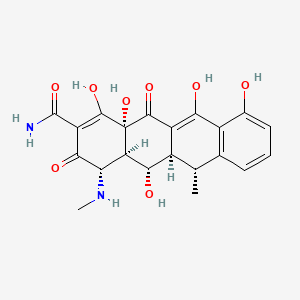

L’O-Déméthyl Apremilast est un métabolite actif de l’inhibiteur de la phosphodiestérase 4, l’Apremilast. Il est connu pour son rôle dans l’inhibition de l’activité de la phosphodiestérase 4, qui est cruciale dans la régulation des réponses inflammatoires. Le composé a une formule moléculaire de C21H22N2O7S et un poids moléculaire de 446,5 g/mol .

Applications De Recherche Scientifique

O-Demethyl Apremilast has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Apremilast and its metabolites.

Biology: The compound is studied for its role in modulating inflammatory responses and its potential therapeutic effects.

Medicine: Research focuses on its efficacy in treating inflammatory diseases such as psoriasis and psoriatic arthritis.

Industry: It is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing .

Mécanisme D'action

L’O-Déméthyl Apremilast exerce ses effets en inhibant l’enzyme phosphodiestérase 4. Cette inhibition entraîne une augmentation des niveaux intracellulaires d’adénosine monophosphate cyclique, ce qui module à son tour la production de médiateurs inflammatoires tels que le facteur de nécrose tumorale alpha. Le composé cible les cellules et les voies inflammatoires, réduisant ainsi l’inflammation et les symptômes associés .

Composés Similaires :

Apremilast : Le composé parent, également un inhibiteur de la phosphodiestérase 4.

Roflumilast : Un autre inhibiteur de la phosphodiestérase 4 utilisé dans le traitement de la maladie pulmonaire obstructive chronique.

Crisaborole : Un inhibiteur de la phosphodiestérase 4 utilisé par voie topique pour le traitement de la dermatite atopique.

Unicité : L’O-Déméthyl Apremilast est unique en raison de son rôle spécifique de métabolite actif de l’Apremilast. Il possède des propriétés pharmacocinétiques distinctes et contribue de manière significative aux effets thérapeutiques globaux de l’Apremilast. Sa capacité à inhiber la phosphodiestérase 4 et à moduler les réponses inflammatoires en fait un composé précieux en recherche et en clinique .

Safety and Hazards

Apremilast, the parent drug of O-Demethyl apremilast, has been reported to pose a health hazard only if significant absorption occurs, such as inhalation after a major spill . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion . The most common adverse events with apremilast treatment were diarrhea, headache, nausea, and nasopharyngitis .

Analyse Biochimique

Biochemical Properties

O-Demethyl apremilast plays a significant role in biochemical reactions by inhibiting the activity of PDE4. This inhibition leads to an increase in cAMP levels, which in turn modulates the production of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and interleukin-6 (IL-6) . The compound interacts with enzymes like PDE4 and proteins involved in the cAMP signaling pathway, leading to a reduction in inflammatory responses.

Cellular Effects

O-Demethyl apremilast has been shown to influence various cellular processes. It reduces the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) and inhibits the activity of PDE4 in U937 cells . This compound also affects cell signaling pathways by increasing cAMP levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of cAMP response element-binding protein (CREB). These changes result in altered gene expression and reduced inflammation .

Molecular Mechanism

The molecular mechanism of O-Demethyl apremilast involves the inhibition of PDE4, which prevents the breakdown of cAMP. The increased cAMP levels activate PKA, which then phosphorylates CREB. Phosphorylated CREB binds to DNA and promotes the transcription of anti-inflammatory genes . Additionally, O-Demethyl apremilast inhibits the production of TNF-α and other pro-inflammatory cytokines by modulating the activity of various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Demethyl apremilast have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, it continues to inhibit PDE4 activity and reduce the production of inflammatory cytokines in in vitro studies . Long-term studies have shown that O-Demethyl apremilast maintains its anti-inflammatory effects without significant degradation .

Dosage Effects in Animal Models

The effects of O-Demethyl apremilast vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cytokine production . At higher doses, it may cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . The therapeutic window for O-Demethyl apremilast is narrow, and careful dosage optimization is required to maximize its benefits while minimizing potential side effects .

Metabolic Pathways

O-Demethyl apremilast is metabolized through various pathways, including oxidation, hydrolysis, and conjugation . The primary metabolite is O-desmethyl apremilast glucuronide, which is formed through glucuronidation . Other minor metabolites are produced via O-demethylation, O-deethylation, N-deacetylation, and hydroxylation . These metabolic pathways ensure the efficient clearance of the compound from the body .

Transport and Distribution

Within cells and tissues, O-Demethyl apremilast is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in specific tissues where it exerts its anti-inflammatory effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

O-Demethyl apremilast is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to interact with PDE4 and other signaling molecules within these compartments . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating inflammatory responses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’O-Déméthyl Apremilast implique la déméthylation de l’Apremilast. Ce processus nécessite généralement l’utilisation d’agents de déméthylation tels que le tribromure de bore ou le chlorure d’aluminium dans des conditions contrôlées. La réaction est effectuée dans une atmosphère inerte pour éviter les réactions secondaires indésirables.

Méthodes de production industrielle : La production industrielle de l’O-Déméthyl Apremilast suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs et de solvants de haute pureté pour garantir la qualité et le rendement du produit final. Les conditions réactionnelles sont optimisées pour atteindre une efficacité maximale et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : L’O-Déméthyl Apremilast subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes et les sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfoxyde en sulfure.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique.

Réactifs et Conditions Communes :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium et le carbonate de potassium sont utilisés dans des conditions douces.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les composés aromatiques substitués .

4. Applications de la Recherche Scientifique

L’O-Déméthyl Apremilast a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour la quantification de l’Apremilast et de ses métabolites.

Biologie : Le composé est étudié pour son rôle dans la modulation des réponses inflammatoires et ses effets thérapeutiques potentiels.

Médecine : La recherche se concentre sur son efficacité dans le traitement des maladies inflammatoires telles que le psoriasis et la polyarthrite psoriasique.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et comme étalon de contrôle qualité dans la fabrication de médicaments .

Comparaison Avec Des Composés Similaires

Apremilast: The parent compound, also a phosphodiesterase 4 inhibitor.

Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.

Crisaborole: A phosphodiesterase 4 inhibitor used topically for the treatment of atopic dermatitis.

Uniqueness: O-Demethyl Apremilast is unique due to its specific role as an active metabolite of Apremilast. It has distinct pharmacokinetic properties and contributes significantly to the overall therapeutic effects of Apremilast. Its ability to inhibit phosphodiesterase 4 and modulate inflammatory responses makes it a valuable compound in both research and clinical settings .

Propriétés

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJABWEZWJNBO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384441-38-6 | |

| Record name | O-Demethyl apremilast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B580134.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)